molecular formula C14H18N2OS B2638957 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 379726-44-0

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2638957
CAS No.: 379726-44-0
M. Wt: 262.37
InChI Key: LRZRCLMFQJSTGU-UHFFFAOYSA-N
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Description

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a hexyl group, a sulfanyl group, and a dihydroquinazolinone core. Quinazolinone derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-component reactions. One common method is the one-pot three-component condensation of isatoic anhydride, aldehydes, and primary amines or ammonium acetate. This reaction is catalyzed by l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate supported on silica gel, which acts as a green, non-toxic, and reusable catalyst . The reaction is carried out in water at 80°C, making it environmentally friendly and cost-effective .

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The use of water as a solvent addresses several concerns of green chemistry, such as easy availability, safe handling, simple workups, and cost-effectiveness for both small and bulk-scale processes . The catalyst used in this method can be recovered and reused, further enhancing the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro derivatives.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the quinazolinone core .

Scientific Research Applications

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl and sulfanyl groups enhances its lipophilicity and reactivity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-hexyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-3-4-7-10-16-13(17)11-8-5-6-9-12(11)15-14(16)18/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZRCLMFQJSTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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